Fmoc-N-Me-D-Phe(3-carbamoyl)-OH

Peptide Engineering Hydrophilicity Carbamoyl Phenylalanine

Natural L-peptides suffer rapid proteolytic degradation, limiting in vivo therapeutic utility. Fmoc-N-Me-D-Phe(3-carbamoyl)-OH addresses this by integrating three stabilizing modifications into a single, SPPS-ready building block. The D-configuration confers protease resistance, N-methylation restricts backbone flexibility and further impedes enzymatic cleavage, while the 3-carbamoyl substituent enhances hydrophilicity and solubility. Together, these features enable precise engineering of peptide secondary structure, improved pharmacokinetic profiles, and exploration of novel self-assembling biomaterials. Sourcing the correct regioisomer (3-carbamoyl, not 4-) and enantiomer (D, not L) is critical; substitution compromises conformational ensembles and biological recognition.

Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
Cat. No. B14763313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Phe(3-carbamoyl)-OH
Molecular FormulaC26H24N2O5
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC(=CC=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H24N2O5/c1-28(23(25(30)31)14-16-7-6-8-17(13-16)24(27)29)26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H2,27,29)(H,30,31)
InChIKeyXSYRQDVQGVYWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Phe(3-carbamoyl)-OH for SPPS


Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is a specialized, non-proteinogenic amino acid derivative engineered for use in Fmoc-based solid-phase peptide synthesis (SPPS) . It features an acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group, an N-methylation modification on the amide nitrogen, and a D-configuration phenylalanine residue with a 3-carbamoyl substituent on the aromatic ring . This combination of features is designed to impart enhanced metabolic stability and conformational constraints to target peptides, making it a valuable building block in peptidomimetic and therapeutic peptide research [1].

Why Substitution Fails for Fmoc-N-Me-D-Phe(3-carbamoyl)-OH


In-class substitution of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH with standard D-Phe or N-methyl-D-Phe analogs is not scientifically valid. The 3-carbamoyl modification is not a generic placeholder; it is a designed structural feature that can alter peptide hydrophilicity, electronic distribution, and potential for secondary interactions . Similarly, the D-configuration confers protease resistance, while N-methylation reduces backbone flexibility and further impedes enzymatic cleavage [1]. Substituting any of these modifications—for instance, using an L-enantiomer or a 4-carbamoyl regioisomer—changes the peptide's conformational ensemble and biological recognition profile . Therefore, procurement decisions must be based on the precise, quantifiable impact of each structural element on the final peptide's properties.

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH Differentiation Evidence


Enhanced Hydrophilicity from 3-Carbamoyl Group

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH incorporates a polar carbamoyl group at the meta-position of the phenyl ring. While direct quantitative LogP/D values are not available in the public domain, the presence of this group is qualitatively understood to increase hydrophilicity relative to the unsubstituted analog, Fmoc-N-Me-D-Phe-OH . This is a class-level inference based on the known physicochemical properties of carbamoyl groups [1]. The 4-carbamoyl regioisomer is also expected to exhibit altered electronic properties .

Peptide Engineering Hydrophilicity Carbamoyl Phenylalanine

D-Configuration and N-Methylation for Stability

The D-configuration of the phenylalanine residue is a well-established strategy to confer resistance to proteolytic degradation. N-methylation further reinforces this stability by blocking access to the scissile amide bond [1]. While specific kinetic data (e.g., half-life extension) for peptides containing Fmoc-N-Me-D-Phe(3-carbamoyl)-OH are not publicly available, the combined effect of these modifications is expected to significantly increase peptide stability compared to L-Phe or unmodified D-Phe analogs [2]. This is a class-level inference based on the known effects of D-amino acids and N-methylation on peptide stability [3].

Peptide Stability Protease Resistance N-Methylation

Conformational Restriction by N-Methylation

N-methylation of the amide nitrogen restricts the conformational freedom of the peptide backbone by introducing steric hindrance and eliminating the hydrogen bond donor capability of the amide NH [1]. This can lead to specific, desired secondary structures (e.g., β-turns) or prevent unwanted aggregation [2]. While direct structural data (e.g., NMR-derived φ/ψ angles) for peptides containing Fmoc-N-Me-D-Phe(3-carbamoyl)-OH are not available, the conformational constraint imposed by N-methylation is a well-documented class effect [3].

Peptide Conformation N-Methylation Peptidomimetics

Applications of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH


Protease-Resistant Therapeutic Peptide Design

Fmoc-N-Me-D-Phe(3-carbamoyl)-OH is ideally suited for the synthesis of peptide drug candidates requiring enhanced in vivo stability. Its D-configuration and N-methylation provide a robust defense against proteolytic degradation, addressing a primary limitation of natural L-peptides [1].

Peptidomimetic Design for Targeted Conformations

This building block enables the precise engineering of peptide secondary structure. The N-methylation restricts backbone flexibility, allowing researchers to stabilize specific turn motifs or prevent aggregation, which is crucial for designing high-affinity ligands [2].

Peptide Pharmacokinetic Optimization

The combined modifications of this derivative are expected to improve the pharmacokinetic properties of the final peptide. The increased hydrophilicity from the 3-carbamoyl group can enhance solubility, while the D-configuration and N-methylation extend half-life, making it valuable for lead optimization [3].

Peptide-Based Hydrogels and Nanomaterials

The unique structural features of Fmoc-N-Me-D-Phe(3-carbamoyl)-OH, particularly the aromatic Fmoc group and the polar carbamoyl substituent, can influence self-assembly properties, making it a candidate for creating functional peptide-based hydrogels and nanomaterials [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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